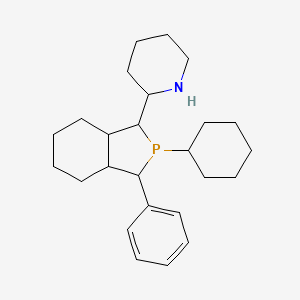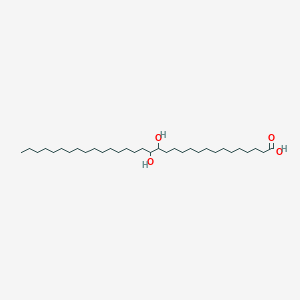
15,16-Dihydroxydotriacontanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15,16-Dihydroxydotriacontanoic acid is a long-chain hydroxy fatty acid. It is characterized by the presence of two hydroxyl groups located at the 15th and 16th carbon positions of a 32-carbon chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-dihydroxydotriacontanoic acid typically involves the hydroxylation and chain elongation of shorter fatty acids such as 14:0 and 16:0 fatty acids . The hydroxylation process introduces hydroxyl groups at specific positions on the carbon chain, while chain elongation extends the carbon chain to the desired length.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the hydroxylation and chain elongation reactions to achieve high yields and purity. This may include the use of specific catalysts, reaction conditions, and purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 15,16-Dihydroxydotriacontanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
15,16-Dihydroxydotriacontanoic acid has several scientific research applications, including:
Organic Geochemistry: It serves as a biomarker for assigning sources of organic matter in seawater and sediments.
Lipid Biochemistry: The compound is studied for its role in the lipid composition of microalgae and other organisms.
Industrial Applications: Potential use in the production of biofuels, food additives, and other commercially valuable products.
作用機序
The mechanism of action of 15,16-dihydroxydotriacontanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the carbon chain allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. detailed studies on its exact mechanism of action are limited, and further research is needed to elucidate its molecular targets and pathways.
類似化合物との比較
Dotriacontanoic Acid: A straight-chain saturated fatty acid with a 32-carbon chain.
16,17-Dihydroxytritriacontanoic Acid: Another long-chain hydroxy fatty acid with hydroxyl groups at the 16th and 17th positions.
Uniqueness: 15,16-Dihydroxydotriacontanoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological functions
特性
CAS番号 |
192941-71-2 |
|---|---|
分子式 |
C32H64O4 |
分子量 |
512.8 g/mol |
IUPAC名 |
15,16-dihydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O4/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27-30(33)31(34)28-25-22-19-16-13-11-14-17-20-23-26-29-32(35)36/h30-31,33-34H,2-29H2,1H3,(H,35,36) |
InChIキー |
DQEPSBXMQBADCO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


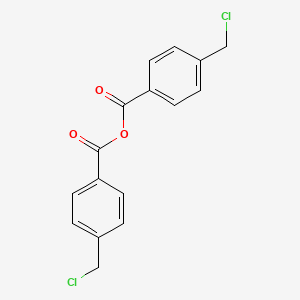
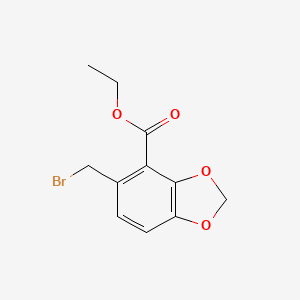
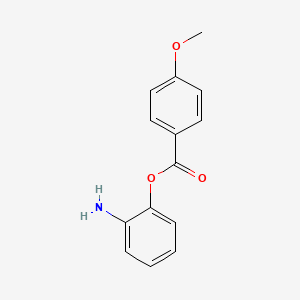
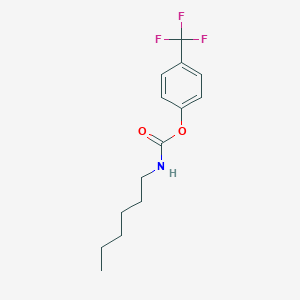
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
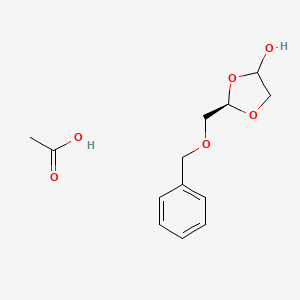
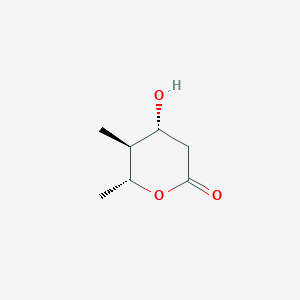
![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)
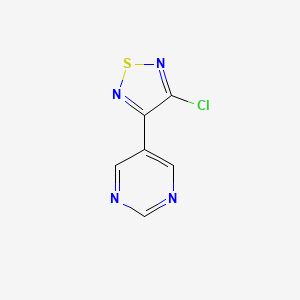
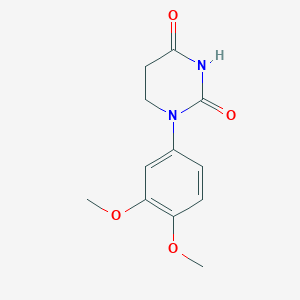
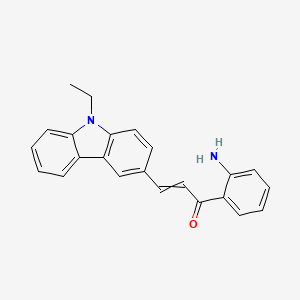
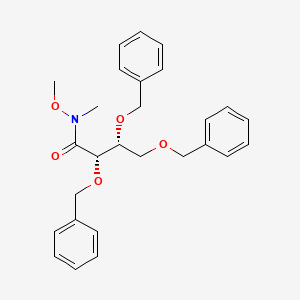
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
